

# Linoelaidyl Methane Sulfonate in Drug Delivery: A Review of Current Knowledge

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Compound of Interest		
Compound Name:	Linoelaidyl methane sulfonate	
Cat. No.:	B15549082	Get Quote

Despite its commercial availability as a lipid-based vehicle for drug delivery systems, detailed public-domain information regarding specific applications, experimental protocols, and in-depth performance data for **Linoelaidyl Methane Sulfonate** remains scarce. This report aims to provide a comprehensive overview based on the currently accessible information, while highlighting the significant gaps in the scientific literature.

#### Introduction to Linoelaidyl Methane Sulfonate

Linoelaidyl methane sulfonate is a synthetic lipid molecule. Structurally, it is the methanesulfonate ester of linoelaidyl alcohol. The "linoelaidyl" component refers to the C18 fatty alcohol with two trans double bonds, while the "methane sulfonate" (mesylate) group is a good leaving group in nucleophilic substitution reactions, a property that could potentially be utilized in bioconjugation or targeted delivery strategies. It is offered by various chemical suppliers for research purposes, indicating its intended use in the development of lipid-based drug delivery formulations.[1][2]

#### **Physicochemical Properties**

A summary of the key physicochemical properties of **Linoelaidyl Methane Sulfonate** is presented in Table 1. These properties are crucial for formulation scientists in designing and developing lipid-based drug delivery systems.



Property	Value	Source
Molecular Formula	C19H36O3S	[1][2]
Molecular Weight	344.55 g/mol	[1][2]
CAS Number	1192259-28-1	[2]
Appearance	Not specified in available literature	-
Solubility	Not specified in available literature	-
LogP	Not specified in available literature	-

Table 1: Physicochemical Properties of Linoelaidyl Methane Sulfonate.

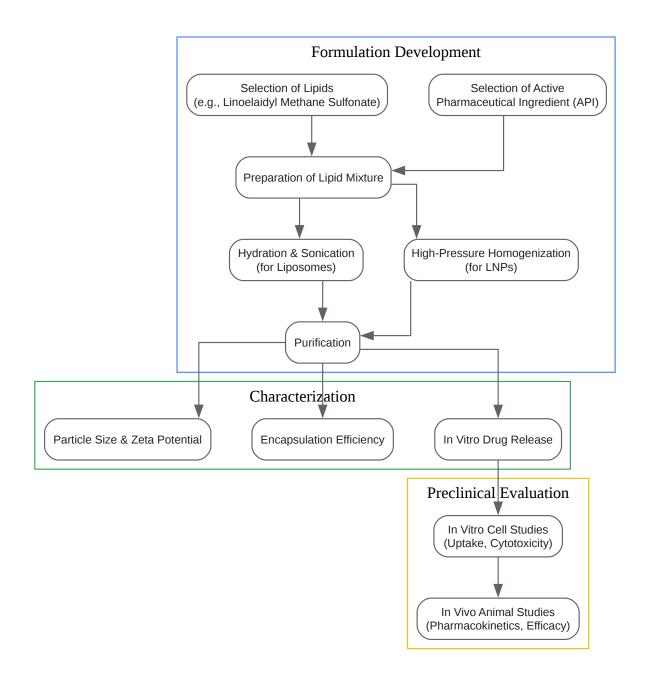
## Potential Applications in Drug Delivery (Hypothetical)

While specific examples are not available in the reviewed literature, based on its structure as a lipid with a reactive methanesulfonate group, **Linoelaidyl Methane Sulfonate** could hypothetically be employed in several drug delivery strategies:

- Component of Liposomes and Lipid Nanoparticles (LNPs): Its lipidic nature makes it a
  candidate for incorporation into the lipid bilayer of liposomes or the matrix of LNPs. It could
  serve as a structural lipid or be functionalized for targeted delivery.
- Bio-cleavable Linker: The methanesulfonate group could potentially be used to conjugate drugs or targeting ligands to the lipid, with the ester linkage designed to be cleaved under specific physiological conditions (e.g., pH, enzymatic activity) to release the payload.
- Prodrug Approach: A drug molecule could be directly attached to the linoelaidyl backbone via the methanesulfonate group, forming a lipid-drug conjugate prodrug. This could enhance the drug's solubility, stability, and pharmacokinetic profile.



The general workflow for formulating a lipid-based drug delivery system is depicted in the following diagram.



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Figure 1: A generalized workflow for the development and evaluation of lipid-based drug delivery systems.

### **Experimental Protocols (General)**

Due to the absence of specific protocols for **Linoelaidyl Methane Sulfonate**, the following are generalized methods for the preparation of liposomes and lipid nanoparticles that could be adapted for its use.

## Protocol for Liposome Preparation by Thin-Film Hydration

- Materials: Linoelaidyl Methane Sulfonate, other lipids (e.g., phospholipids, cholesterol), drug to be encapsulated, organic solvent (e.g., chloroform/methanol mixture), aqueous buffer (e.g., PBS).
- Procedure:
  - Dissolve Linoelaidyl Methane Sulfonate and other lipids in the organic solvent in a round-bottom flask.
  - 2. Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.
  - 3. Dry the film under vacuum for at least 2 hours to remove residual solvent.
  - 4. Hydrate the lipid film with the aqueous buffer containing the drug by gentle rotation above the lipid phase transition temperature.
  - 5. To reduce the size of the multilamellar vesicles, sonicate the suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.
  - 6. Remove unencapsulated drug by dialysis or size exclusion chromatography.

## Protocol for Lipid Nanoparticle (LNP) Preparation by High-Pressure Homogenization



- Materials: **Linoelaidyl Methane Sulfonate**, solid lipid (e.g., tristearin), surfactant (e.g., Poloxamer 188), drug, water for injection.
- Procedure:
  - Melt the lipids (including Linoelaidyl Methane Sulfonate) at a temperature above their melting point.
  - 2. Dissolve or disperse the drug in the molten lipid phase.
  - 3. Prepare a hot aqueous surfactant solution.
  - 4. Add the hot lipid phase to the aqueous phase under high-speed stirring to form a coarse pre-emulsion.
  - 5. Homogenize the pre-emulsion using a high-pressure homogenizer for several cycles until the desired particle size is achieved.
  - 6. Cool the nanoemulsion to room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.
  - 7. Purify the LNP suspension if necessary.

### **Challenges and Future Directions**

The primary challenge in utilizing **Linoelaidyl Methane Sulfonate** is the lack of publicly available research data. To establish its utility in drug delivery, future studies should focus on:

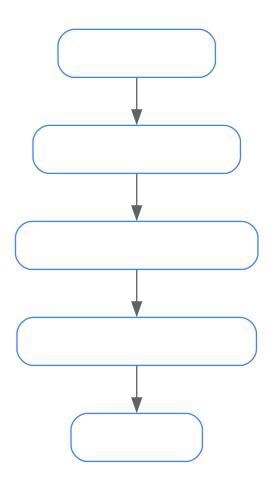
- Comprehensive Characterization: Detailed investigation of its physical and chemical properties, including its phase transition temperature, critical micelle concentration, and stability.
- Formulation Optimization: Systematic studies on its incorporation into various drug delivery systems and the effect on formulation characteristics such as drug loading, particle size, and stability.
- In Vitro and In Vivo Evaluation: Assessment of the biocompatibility, cellular uptake, drug release kinetics, pharmacokinetic profile, and therapeutic efficacy of Linoelaidyl Methane



#### Sulfonate-based formulations.

 Exploitation of the Mesylate Group: Research into the reactivity of the methanesulfonate group for bioconjugation and the development of novel targeted or stimuli-responsive drug delivery systems.

The following diagram illustrates the logical relationship for advancing the research on this compound.



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Figure 2: A logical progression for the research and development of **Linoelaidyl Methane Sulfonate** in drug delivery.

In conclusion, while **Linoelaidyl Methane Sulfonate** is positioned as a tool for drug delivery research, its practical application and potential benefits remain largely unexplored in the scientific literature. Rigorous and systematic investigation is required to unlock its potential and validate its use in advanced drug delivery systems.



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#### References

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